molecular formula C22H35N5O5 B12391299 Ac-Val-Tyr-Lys-NH2

Ac-Val-Tyr-Lys-NH2

Cat. No.: B12391299
M. Wt: 449.5 g/mol
InChI Key: VIULYHSIQIIJLZ-FHWLQOOXSA-N
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Description

Ac-Val-Tyr-Lys-NH2 is a synthetic peptide composed of the amino acids valine, tyrosine, and lysine, with an acetyl group at the N-terminus and an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Val-Tyr-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

    Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.

    Purification: Large-scale HPLC systems are employed to purify the peptide.

    Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Ac-Val-Tyr-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

    Substitution: The lysine residue can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or isocyanates for modifying the lysine residue.

Major Products Formed

    Oxidation: Dityrosine or other oxidized tyrosine derivatives.

    Reduction: Reduced peptide bonds or modified amino acid residues.

    Substitution: Acylated or carbamoylated lysine derivatives.

Scientific Research Applications

Ac-Val-Tyr-Lys-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Ac-Val-Tyr-Lys-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The pathways involved may include signal transduction cascades or enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2:

    Ac-Lys-Tyr-Cys-NH2: Another peptide with similar amino acid composition but distinct functional properties.

Uniqueness

Ac-Val-Tyr-Lys-NH2 is unique due to its specific sequence and the presence of both an acetyl group and an amide group, which confer stability and specific interaction capabilities. Its applications in various fields highlight its versatility and potential for further research and development.

Properties

Molecular Formula

C22H35N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C22H35N5O5/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32)/t17-,18-,19-/m0/s1

InChI Key

VIULYHSIQIIJLZ-FHWLQOOXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Origin of Product

United States

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